1-Boc-4-(2-bromo-benzylamino)-piperidine
Description
1-Boc-4-(2-bromo-benzylamino)-piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 2-bromo-benzylamino substituent at the 4-position of the piperidine ring. The Boc group enhances stability and modulates solubility, making it a key intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 4-[(2-bromophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGBAPHKIJWPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693165 | |
| Record name | tert-Butyl 4-{[(2-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887583-83-7 | |
| Record name | tert-Butyl 4-{[(2-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-4-(2-bromo-benzylamino)-piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a bromo-benzylamino substituent. Its molecular formula is C_{17}H_{22}BrN_{2}O, with a molecular weight of approximately 383.32 g/mol. The presence of the bromine atom and the amino group suggests potential reactivity and interactions with various biological targets.
The biological activity of this compound is believed to arise from its ability to interact with specific receptors or enzymes. Preliminary studies indicate that compounds with similar structural motifs may exhibit various pharmacological effects, including:
- Inhibition of Enzymes : The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing neurotransmission or cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including those with bromo substitutions, can exhibit notable antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related piperidine derivatives suggest strong antibacterial activity, often comparable to established antibiotics .
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |
| Compound B | 3.125 - 100 | C. albicans |
| This compound | TBD | TBD |
Anticancer Activity
Similar compounds have also been evaluated for their anticancer properties. For instance, studies on structurally related piperidines have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar potential pending further investigation .
Case Studies
- Anticonvulsant Activity : In a study examining the anticonvulsant properties of thiazole-bearing compounds, several piperidine derivatives were noted for their efficacy in seizure models. Although specific data on this compound is limited, the structural similarities suggest potential for similar effects .
- Pharmacological Profile : Interaction studies using surface plasmon resonance have been proposed to assess the binding affinity of this compound to specific biological targets. These studies are crucial for understanding its therapeutic potential and guiding further development.
Comparison with Similar Compounds
Key Structural Features
The Boc-piperidine scaffold is common among analogs, but substituent variations critically influence properties:
- Substituent Position: Ortho (2-bromo) vs. para (4-bromo/4-fluoro) positions alter steric and electronic interactions. For example, para-substituted analogs (e.g., 1-Boc-4-(4-bromo-phenylamino)-piperidine) may exhibit different binding modes compared to ortho-substituted derivatives .
- Substituent Bulk : Bulky groups (e.g., imidazolyl in 1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine) can hinder or enhance activity depending on the target’s active site .
Physicochemical Properties
Enzyme Inhibition
- AChE Inhibitors: Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine) exhibits an IC₅₀ of 0.56 nM for AChE, highlighting the importance of bulky para-substituents for potency . In contrast, morpholine analogs (e.g., replacing piperidine with morpholine) show weaker activity due to altered interactions with residues like Trp84 and Tyr334 .
- Steric Effects: Bulky N-benzyl piperidine moieties (e.g., 2-bromo-benzylamino) may reduce activity if steric hindrance blocks active site access, as seen in analogs with large substituents .
Binding Affinity and Orientation
- Molecular docking studies (e.g., benzohomoadamantane-piperidine hybrids) reveal that substituent orientation (left-hand side vs. right-hand side) can stabilize binding by 5.7–10.2 kcal/mol . For this compound, the ortho-bromo group’s spatial arrangement may similarly influence interactions with hydrophobic pockets or hydrogen-bonding residues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
